molecular formula C12H13BrN2 B1532791 5-Bromo-2-(piperidin-1-yl)benzonitrile CAS No. 876918-30-8

5-Bromo-2-(piperidin-1-yl)benzonitrile

Cat. No. B1532791
CAS RN: 876918-30-8
M. Wt: 265.15 g/mol
InChI Key: WOAHPAAQAVSBEO-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-1-yl)benzonitrile, or 5-Br-2-PBN, is a synthetic compound with a wide range of applications in scientific research. It is a versatile building block used to create a variety of compounds with different biological activities. 5-Br-2-PBN has been used in the synthesis of biologically active compounds, including drugs, polymers, and nanoparticles. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis Applications

5-Bromo-2-(piperidin-1-yl)benzonitrile has been used in various synthesis applications. For instance, it's involved in the synthesis of novel non-peptide CCR5 antagonists, which are crucial in HIV-1 infection prevention. This compound serves as an intermediate in the preparation of these antagonists through reactions involving bromization, elimination, and reduction (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Bromo-2-(piperidin-1-yl)benzonitrile have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. For instance, benzothiazole clubbed chromene derivatives have been tested for anti-inflammatory potential, indicating the versatile application of this compound in drug development (Divyani Gandhi et al., 2018).

Corrosion Inhibition Studies

Research has also been conducted on Piperine derivatives, including those related to 5-Bromo-2-(piperidin-1-yl)benzonitrile, for their potential as green corrosion inhibitors on iron surfaces. This application is significant for industrial and engineering fields, suggesting the compound's utility beyond medical and pharmaceutical research (M. E. Belghiti et al., 2018).

Characterization and Analysis

Furthermore, derivatives of this compound have been subjected to thorough characterization and analysis, such as in the study of N-substituted derivatives for anti-bacterial properties. These studies often involve advanced techniques like NMR, IR, and mass spectral analysis, underscoring the compound's relevance in methodological research in chemistry (H. Khalid et al., 2016).

properties

IUPAC Name

5-bromo-2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAHPAAQAVSBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736176
Record name 5-Bromo-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperidin-1-yl)benzonitrile

CAS RN

876918-30-8
Record name 5-Bromo-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorobenzonitrile and piperidine were heated at 80° C. in DMSO in the presence of cesium carbonate to obtain 5-bromo-2-piperidin-1-ylbenzonitrile. F: 265.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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